Diastereoselectivity of Epoxidation: cis Epoxide Is the Minor Product
Epoxidation of methyl 3-cyclohexene-1-carboxylate with peracids occurs predominantly anti relative to the methoxycarbonyl substituent, yielding the trans-3,4-epoxycyclohexane-1-carboxylate as the major product [1]. The cis diastereomer, corresponding to the (1R,3S,6S) relative configuration, is formed as the minor component. While the exact cis/trans ratio is not reported in the abstract, the stereochemical preference is unequivocally established, rendering the cis isomer inaccessible in high yield via direct epoxidation and necessitating alternative synthetic routes such as iodolactonisation–ring-closure sequences.
| Evidence Dimension | Diastereoselectivity of peracid epoxidation |
|---|---|
| Target Compound Data | cis-3,4-epoxycyclohexane-1-carboxylate = minor product (exact ratio not publicly available) |
| Comparator Or Baseline | trans-3,4-epoxycyclohexane-1-carboxylate = major product |
| Quantified Difference | trans favoured; cis disfavoured (precise ratio not disclosed in accessible abstract) |
| Conditions | Peracid epoxidation of methyl 3-cyclohexene-1-carboxylate (Tetrahedron 1972, 28, 3393–3399) |
Why This Matters
Procurement of the single cis diastereomer guarantees a defined stereochemical starting point that cannot be replicated by using the commercial isomer mixture or the trans-enriched direct epoxidation product.
- [1] Bellucci, G.; Marioni, F.; Marsili, A. Bromination of 3-cyclohexene-1-carboxylic acid, epoxydation of methyl 3-cyclohexene-1-carboxylate and opening of methyl cis- and trans-3,4-epoxycyclohexane-1-carboxylate: Stereochemical results. Tetrahedron 1972, 28 (13), 3393–3399. View Source
